molecular formula C9H20Cl2N2 B1355970 1-(Cyclobutylmethyl)piperazine dihydrochloride CAS No. 877859-57-9

1-(Cyclobutylmethyl)piperazine dihydrochloride

Cat. No.: B1355970
CAS No.: 877859-57-9
M. Wt: 227.17 g/mol
InChI Key: JSTACSHYPWXTGI-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)piperazine dihydrochloride typically involves the reaction of cyclobutylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The compound has been studied for various applications across different scientific disciplines:

Medicinal Chemistry

  • Antidepressant Activity : Preliminary studies suggest that 1-(Cyclobutylmethyl)piperazine dihydrochloride may exhibit antidepressant-like properties. It has been investigated for its interaction with serotonin receptors, which are crucial in mood regulation.
  • Cancer Research : The compound has been evaluated for its cytotoxic effects against cancer cell lines, including prostate and neuroblastoma cells. Its mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Biological Applications

  • Ligand Studies : This compound is being explored as a ligand in receptor binding studies, potentially aiding in the understanding of receptor-ligand interactions and their implications in drug design.
  • Neuropharmacology : Its ability to interact with neurotransmitter systems opens avenues for research into neurological disorders and potential therapeutic agents .

Case Study 1: Antidepressant Effects

A study examined the antidepressant potential of various piperazine derivatives, including this compound. The results indicated significant activity in reducing immobility in forced swim tests, suggesting its efficacy as a potential antidepressant .

Case Study 2: Cytotoxic Activity Against Cancer Cells

Research focused on the cytotoxic effects of this compound on human prostate cancer (PC-3) and neuroblastoma (SH-SY5Y) cell lines. The findings revealed that it exhibited moderate to high cytotoxicity at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclobutylmethyl)piperazine dihydrochloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile compared to other piperazine derivatives .

Biological Activity

1-(Cyclobutylmethyl)piperazine dihydrochloride, with CAS number 877859-57-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a cyclobutylmethyl group. This structural feature may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Similar compounds have been shown to exhibit the following mechanisms:

  • Receptor Modulation : Compounds containing piperazine moieties often interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular functions and signaling .

Biological Activities

This compound has been studied for various biological activities, including:

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including prostate and neuroblastoma cells .
  • Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like properties through serotonin receptor modulation.
  • Metabolic Effects : The compound may influence glucose metabolism and energy production in cells, potentially involving pathways related to insulin signaling .

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against SH-SY5Y (neuroblastoma) and PC-3 (prostate cancer) cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications in oncology .
  • Neurotransmitter Interaction :
    Research has highlighted the compound's ability to modulate serotonin receptor activity, which could lead to behavioral changes in animal models. This modulation was linked to reduced immobility in forced swim tests, a common measure of antidepressant efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which is advantageous for bioavailability. Additionally, transport mechanisms within cells suggest that the compound can effectively reach its target sites.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against SH-SY5Y and PC-3
AntidepressantReduced immobility in forced swim test
Metabolic RegulationInfluences glucose metabolism

Properties

IUPAC Name

1-(cyclobutylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTACSHYPWXTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588639
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877859-57-9
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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